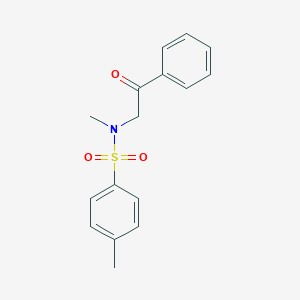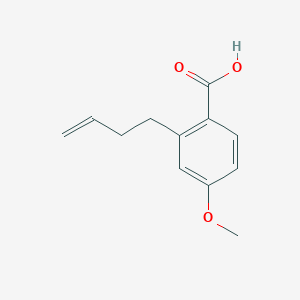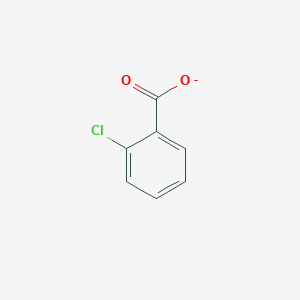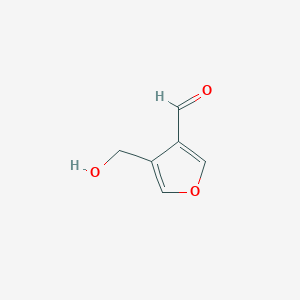![molecular formula C28H20Br2O B515054 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene](/img/structure/B515054.png)
1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8610~3,8~0~11,16~]heptadeca-3,5,7,11,13,15-hexaene is a complex organic compound known for its unique structural properties
Preparation Methods
The synthesis of 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8610~3,8~0~11,16~]heptadeca-3,5,7,11,13,15-hexaene involves multiple steps, typically starting with the formation of the core tetracyclic structureThe reaction conditions, such as temperature and solvent, are carefully controlled to ensure the selective bromination of the desired positions on the molecule .
Chemical Reactions Analysis
1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and potassium tert-butoxide.
Oxidation Reactions: The phenyl groups can undergo oxidation to form quinones or other oxidized derivatives. Reagents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and molecular interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene involves its interaction with molecular targets through its bromine and phenyl groups. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The pathways involved depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Similar compounds to 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.0~3,8~.0~11,16~]heptadeca-3,5,7,11,13,15-hexaene include:
1,7-Dibromo-3,4,9,10-perylenetetracarboxylic Dianhydride: Known for its use in organic electronics and photonics.
2,7-Dibromo-10-methylacridone: Used as an intermediate in the synthesis of photocatalysts.
The uniqueness of 1,10-Dibromo-2,9-diphenyl-17-oxatetracyclo[8610~3,8~
Properties
Molecular Formula |
C28H20Br2O |
|---|---|
Molecular Weight |
532.3g/mol |
IUPAC Name |
1,10-dibromo-2,9-diphenyl-17-oxatetracyclo[8.6.1.03,8.011,16]heptadeca-3,5,7,11,13,15-hexaene |
InChI |
InChI=1S/C28H20Br2O/c29-27-23-17-9-10-18-24(23)28(30,31-27)26(20-13-5-2-6-14-20)22-16-8-7-15-21(22)25(27)19-11-3-1-4-12-19/h1-18,25-26H |
InChI Key |
GMNVPANOTJWJLV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4(C5=CC=CC=C5C2(O4)Br)Br)C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(C4(C5=CC=CC=C5C2(O4)Br)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Bromo-6-{[(4-methylphenyl)sulfanyl]methyl}-1,3-benzodioxole](/img/structure/B514971.png)





![3,5,9-Trimethyl-18-azapentacyclo[9.7.1.1~1,5~.0~7,19~.0~12,17~]icosa-6,11(19),12,14,16-pentaene](/img/structure/B514984.png)
![1-Ethoxy-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one](/img/structure/B514985.png)
![1-chloro-5,5,9,11,11-pentamethyltricyclo[7.3.1.0~2,7~]tridec-2(7)-en-3-one](/img/structure/B514991.png)
![[3-(Hydroxymethyl)-4,4,8,10,10-pentamethyltricyclo[6.3.1.0~2,6~]dodec-2(6)-en-1-yl]methanol](/img/structure/B514992.png)
![(5,5,9,11,11-Pentamethyl-3-oxo-1-tricyclo[7.3.1.02,7]tridec-2(7)-enyl) 3,5-dinitrobenzoate](/img/structure/B514994.png)
![3',3',4,6,6-Pentamethyl-spiro(bicyclo[2.2.2]octane-7,5'-cyclohexane)-1',2-diol](/img/structure/B514996.png)
![5,5,9,11,11-Pentamethyl-3-oxotricyclo[7.3.1.0~2,7~]tridec-2(7)-en-1-yl acetate](/img/structure/B514998.png)
![4,4,6,10,10-Pentamethyl-13-oxatetracyclo[6.4.1.1~2,6~.0~1,8~]tetradecan-2-ol](/img/structure/B514999.png)
